N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a phenylpyridazinyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a series of reactions starting from readily available precursors such as hydrazine and substituted benzoic acids.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Difluorophenyl Acetamide: The difluorophenyl acetamide moiety is synthesized separately, typically through acylation reactions involving difluorobenzene derivatives and acetic anhydride.
Final Coupling: The final step involves coupling the pyridazinyl intermediate with the difluorophenyl acetamide under conditions that promote the formation of the sulfanyl linkage, such as using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, advanced purification techniques, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) on the phenyl or pyridazinyl rings can be reduced to amines.
Substitution: Halogen atoms on the difluorophenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl linkages.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
- This compound is unique due to the presence of both difluorophenyl and phenylpyridazinyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-13-6-7-16(14(20)10-13)21-17(24)11-25-18-9-8-15(22-23-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEOJQWZMTWZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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